Lgb-321;lgb 321

説明

BenchChem offers high-quality Lgb-321;lgb 321 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lgb-321;lgb 321 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

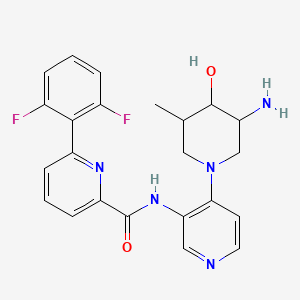

IUPAC Name |

N-[4-(3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl]-6-(2,6-difluorophenyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N5O2/c1-13-11-30(12-16(26)22(13)31)20-8-9-27-10-19(20)29-23(32)18-7-3-6-17(28-18)21-14(24)4-2-5-15(21)25/h2-10,13,16,22,31H,11-12,26H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTIXZIMEPMGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=CC=CC(=N3)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LGB-321: A Technical Guide to the Mechanism of Action of a Pan-PIM Kinase Inhibitor

Abstract

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of oncogenesis.[1][2] Overexpressed in a wide array of hematologic and solid tumors, PIM kinases drive tumorigenesis by phosphorylating a multitude of substrates involved in cell survival, proliferation, metabolism, and therapeutic resistance.[1][3] This guide provides a detailed technical overview of LGB-321, a potent, ATP-competitive, small-molecule pan-PIM kinase inhibitor. We will dissect its core mechanism of action, explore the downstream cellular consequences of PIM inhibition, present methodologies for its characterization, and discuss its therapeutic rationale, particularly in hematologic malignancies.

The PIM Kinase Family: Key Oncogenic Drivers

Unlike many kinases that require activation by upstream phosphorylation or membrane recruitment, PIM kinases are constitutively active.[4] Their functional activity is primarily regulated at the level of transcription, translation, and proteasomal degradation, making their expression levels a direct correlate of their oncogenic potential.[] The transcription of PIM genes is largely driven by the JAK/STAT signaling pathway, which is frequently activated by cytokines and growth factors in the tumor microenvironment.[1][]

The three PIM isoforms share significant sequence homology but exhibit distinct expression patterns and substrate specificities, contributing to a broad impact on cellular function.[1][6] Their collective action promotes cancer cell growth and survival through several key mechanisms:

-

Inhibition of Apoptosis: By phosphorylating and inactivating pro-apoptotic proteins like BAD, PIM kinases suppress programmed cell death.[7][8]

-

Promotion of Cell Cycle Progression: PIM kinases phosphorylate and functionally inhibit cell cycle regulators such as p21Cip1/Waf1 and p27Kip1, thereby facilitating the transition from G1 to S phase.[1][2]

-

Enhancement of Protein Synthesis: PIM kinases can activate the mTORC1 signaling pathway, a central regulator of cell growth and protein translation.[9][10]

-

Stabilization of MYC: PIM kinases phosphorylate the MYC oncoprotein, enhancing its stability and transcriptional activity, which in turn drives the expression of genes involved in proliferation and metabolism.[1][11]

-

Adaptation to Hypoxia: PIM kinases aid tumor cell survival in hypoxic environments by promoting the activity of the Nrf2 transcription factor, which upregulates antioxidant genes and mitigates oxidative stress.[12]

Given their central role in sustaining multiple oncogenic pathways, targeting all three PIM kinases with a single pan-inhibitor presents a compelling therapeutic strategy.

LGB-321: A Potent and Selective Pan-PIM Inhibitor

LGB-321 is a potent and selective, orally bioavailable, ATP-competitive small-molecule inhibitor designed to target all three PIM kinase isoforms.[13][14] A significant challenge in developing pan-PIM inhibitors has been effectively targeting PIM2, which possesses a very low Michaelis constant (Km) for ATP, requiring an inhibitor with exceptionally high potency to compete with cellular ATP levels.[6][13] LGB-321 was specifically developed to overcome this hurdle, demonstrating potent activity against PIM2 in cellular contexts.[13][14]

Biochemical Profile of LGB-321

Biochemical assays confirm that LGB-321 inhibits all three PIM kinase isoforms with picomolar affinity.[8] Its high selectivity was demonstrated against a broad panel of other kinases, underscoring its specificity for the PIM family.[13][14]

| Kinase Target | Inhibition Constant (Ki) | ATP Km (µmol/L) |

| PIM1 | 1 pM | 400 |

| PIM2 | 2 pM | 4 |

| PIM3 | 1 pM | 40 |

| Data compiled from published reports.[8][13][14] |

Core Mechanism of Action: Disrupting Key Oncogenic Signaling Nodes

By competitively binding to the ATP pocket of PIM kinases, LGB-321 prevents the phosphorylation of their downstream substrates. This direct inhibition triggers a cascade of anti-tumor effects by disrupting multiple, interconnected signaling pathways crucial for cancer cell survival and proliferation.

Re-activation of Apoptotic Pathways

One of the most direct consequences of LGB-321 action is the inhibition of BAD (Bcl-2-associated death promoter) phosphorylation at serine 112 (Ser112).[14][15] In its unphosphorylated state, BAD promotes apoptosis. PIM kinase-mediated phosphorylation inactivates BAD, thereby suppressing cell death. By blocking this phosphorylation, LGB-321 restores the pro-apoptotic function of BAD.[7][8]

Induction of Cell Cycle Arrest

PIM kinases drive cell cycle progression by phosphorylating and inactivating Cip/Kip family cyclin-dependent kinase inhibitors, notably p21 and p27.[2] This phosphorylation leads to their nuclear export and subsequent proteasomal degradation, removing the brakes on the cell cycle. LGB-321 blocks this process, leading to the stabilization and nuclear retention of p21 and p27, which in turn inhibit CDK/cyclin complexes and induce cell cycle arrest, primarily at the G1/S transition.[1][2]

Attenuation of mTORC1 Signaling and Protein Synthesis

LGB-321 effectively inhibits mTORC1 signaling, a critical pathway for cell growth and proliferation.[13][14] PIM kinases can activate mTORC1 through various mechanisms, including the phosphorylation of PRAS40.[10] Inhibition of PIM by LGB-321 leads to a concentration-dependent decrease in the phosphorylation of key mTORC1 downstream effectors, such as the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[14][15] This blockade of mTORC1 signaling results in a significant reduction in protein synthesis, thereby curbing cell growth.

Targeting Hypoxic Tumor Cells

A novel mechanism of PIM kinase action involves promoting cancer cell survival under hypoxic conditions, a common feature of the solid tumor microenvironment that drives therapeutic resistance.[12] PIM kinases enhance the nuclear localization and activity of Nrf2, a transcription factor that orchestrates the expression of antioxidant genes.[12] This adaptation helps cells cope with hypoxia-induced oxidative stress. LGB-321 treatment blocks the nuclear accumulation of Nrf2, leading to a buildup of toxic reactive oxygen species (ROS) and selective killing of hypoxic cancer cells.[12]

Cellular Activity and Therapeutic Potential

Consistent with its mechanism of action, LGB-321 demonstrates potent anti-proliferative activity across a wide range of cancer cell lines, with particular sensitivity observed in hematologic malignancies.[6][13]

Anti-proliferative Activity of LGB-321

| Cancer Type | Representative Cell Line | GI50 (µmol/L) |

| Multiple Myeloma | KMS-11 | < 1 |

| Multiple Myeloma | H929 | < 1 |

| Acute Myeloid Leukemia (AML) | KG-1 | 0.08 ± 0.07 |

| Acute Lymphoblastic Leukemia (ALL) | Various | < 1 (in 4 of 21 lines) |

| Non-Hodgkin Lymphoma (NHL) | Various | < 1 (in 10 of 27 lines) |

| Data represents a selection from broad cell line profiling studies.[13][14] |

In vivo studies have corroborated these findings. In xenograft models of both multiple myeloma and AML, oral administration of LGB-321 led to significant tumor growth inhibition.[13][14] This anti-tumor activity was correlated with the in-tumor modulation of pharmacodynamic markers, such as phosphorylated BAD, confirming target engagement and mechanistic action.[6][8]

Key Experimental Methodologies

The characterization of PIM kinase inhibitors like LGB-321 relies on a suite of robust biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of a compound on purified kinase activity by measuring ADP production.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[7][16]

Step-by-Step Protocol:

-

Compound Preparation: Prepare a serial dilution of LGB-321 in a suitable buffer (e.g., Kinase Buffer with ≤1% DMSO).

-

Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO control).

-

Enzyme Addition: Add 2 µL of purified recombinant PIM kinase (e.g., PIM1, PIM2, or PIM3) diluted in kinase buffer.

-

Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., biotinylated BAD peptide and ATP at its Km concentration).

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes to allow the kinase reaction to proceed.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent, which converts the ADP produced to ATP and provides luciferase/luciferin. Incubate for 30 minutes at room temperature.

-

Detection: Read the luminescence on a microplate reader.

-

Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., KMS-11 or KG-1) in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of LGB-321 for 72 hours. Include wells for untreated (0% inhibition) and cytotoxic (100% inhibition) controls.[13]

-

Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent growth inhibition (GI) for each concentration and determine the GI50 value.

Western Blotting for Pharmacodynamic Markers

This technique is used to detect changes in the phosphorylation status of PIM kinase substrates in inhibitor-treated cells.

Step-by-Step Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., KMS-11.luc) with varying concentrations of LGB-321 for a specified time (e.g., 3 hours).[15] Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-phospho-BAD (Ser112), anti-phospho-S6RP, and total protein controls).[14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

-

Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to total protein levels.

Conclusion

LGB-321 is a highly potent and selective pan-PIM kinase inhibitor that effectively targets all three isoforms, including the challenging PIM2 kinase. Its mechanism of action is centered on the ATP-competitive blockade of PIM kinase activity, leading to the simultaneous disruption of multiple oncogenic signaling pathways that govern cell survival, proliferation, and metabolism. By inhibiting the phosphorylation of key substrates like BAD, p27, and downstream effectors of mTORC1, LGB-321 potently suppresses the growth of cancer cells, particularly those of hematologic origin. The robust preclinical data, supported by clear pharmacodynamic readouts, establishes a strong rationale for the clinical development of pan-PIM inhibitors like LGB-321 as a novel therapeutic strategy for treating hematologic cancers.[6]

References

-

Title: Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer Source: AACR Journals URL: [Link]

-

Title: PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer Source: MDPI URL: [Link]

-

Title: Targets and functions of PIM kinases. The PIM kinases regulate multiple... Source: ResearchGate URL: [Link]

-

Title: The Pim protein kinases regulate energy metabolism and cell growth Source: PNAS URL: [Link]

-

Title: Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers Source: Clinical Cancer Research URL: [Link]

-

Title: PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species Source: PMC URL: [Link]

-

Title: Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers Source: American Association for Cancer Research URL: [Link]

-

Title: Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers Source: AACR Journals URL: [Link]

-

Title: PIM Kinase as an Executional Target in Cancer Source: Journal of Cancer Prevention URL: [Link]

-

Title: Defeating kinases that promote tumorigenesis through non-catalytic functions with PROTACs - PIM kinase as an example Source: Taylor & Francis Online URL: [Link]

-

Title: Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma Source: PMC URL: [Link]

-

Title: The role of Pim kinase in immunomodulation Source: PMC URL: [Link]

-

Title: Chemi-Verse™ PIM1 Kinase Assay Kit Source: BPS Bioscience URL: [Link]

-

Title: NVP-LGB321, a novel orally bioavailable pan-pim kinase inhibitor Source: BioWorld URL: [Link]

-

Title: PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis Source: PMC URL: [Link]

-

Title: Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors Source: RSC Publishing URL: [Link]

-

Title: LGB321 | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: Phase 1 Single and Multiple Ascending Dose of LTG-321 in Healthy Participants Source: ClinicalTrials.gov URL: [Link]

-

Title: Effect of LGB321 on PIM2 target modulation and proliferation in... Source: ResearchGate URL: [Link]

-

Title: Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 Source: Blood Cancer Journal URL: [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. | BioWorld [bioworld.com]

- 9. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]

LGB-321: Chemical Structure, Molecular Weight, and Pharmacological Profile

[1]

Executive Summary

LGB-321 (also known as NVP-LGB321 ) is a potent, orally bioavailable, ATP-competitive pan-PIM kinase inhibitor .[1][2] It is chemically distinct from earlier PIM inhibitors due to its high potency against PIM2 , a kinase isoform historically difficult to target due to its low

Developed by Novartis, LGB-321 represents a structural evolution from acylaminothiazole scaffolds to a 3-aminopyridyl-2-carboxamide core.[1][4] This structural optimization enables picomolar affinity for PIM1, PIM2, and PIM3, driving apoptosis in multiple myeloma (MM) and acute myeloid leukemia (AML) cell lines by blocking the phosphorylation of BAD and inhibiting the mTORC1 pathway.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

Nomenclature and Identification

The chemical identity of LGB-321 is defined by its specific stereochemistry on the piperidine ring and its halogenated picolinamide moiety.[1]

| Property | Data |

| Common Name | LGB-321 (NVP-LGB321) |

| IUPAC Name | N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide |

| CAS No.[1][2][3][5] (Free Base) | 1210417-75-6 |

| CAS No.[1][3] (Dihydrochloride) | 1210416-93-5 |

| Drug Class | Small Molecule Kinase Inhibitor (Pan-PIM) |

Molecular Structure and Weight

LGB-321 is frequently supplied as a dihydrochloride salt to improve solubility.[1] Researchers must distinguish between the free base and salt forms when calculating molarity.

| Form | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| Free Base | 457.45 | 457.1726 | |

| Dihydrochloride | 530.37 | 530.12 |

Structural Analysis and Pharmacophore

The structure of LGB-321 was optimized for high affinity binding to the ATP-binding pocket of PIM kinases.[1]

-

Scaffold: The central 3-aminopyridyl-2-carboxamide acts as the hinge-binding motif.[1][4]

-

Solubility/Potency Motif: The (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine ring is critical.[1] The amino group forms key hydrogen bonds within the active site, while the specific stereochemistry ensures optimal fit, contributing to the compound's unique ability to outcompete ATP in the PIM2 pocket.

-

Selectivity: The 6-(2,6-difluorophenyl)-5-fluoropicolinamide moiety occupies the hydrophobic pocket, providing selectivity over other serine/threonine kinases.[1]

Mechanism of Action (Biological Context)[1]

The PIM Kinase Signaling Axis

PIM kinases (Proviral Integration site for Moloney murine leukemia virus) are constitutively active serine/threonine kinases that regulate cell survival and proliferation.[1] Unlike many other kinases, PIMs do not require upstream phosphorylation for activation; their activity is regulated primarily by protein stability and transcription (via JAK/STAT).[1]

LGB-321 functions by:

-

Direct Inhibition: Competitively binding to the ATP pocket of PIM1, PIM2, and PIM3 (IC

values in the picomolar range: ~1 pM for PIM1/3, ~2 pM for PIM2). -

Apoptosis Induction: Blocking the phosphorylation of BAD (Bcl-2-associated death promoter) at Ser112.[1] Unphosphorylated BAD translocates to the mitochondria to neutralize anti-apoptotic proteins (Bcl-2/Bcl-xL), triggering apoptosis.[1]

-

mTORC1 Suppression: Inhibiting PIM-mediated phosphorylation of TSC2 and PRAS40, thereby reducing mTORC1 signaling and downstream translation (via 4E-BP1).[1]

Pathway Visualization

The following diagram illustrates the intervention point of LGB-321 within the oncogenic signaling cascade.[1]

Synthesis and Development Logic

Structural Evolution

The discovery of LGB-321 originated from a high-throughput screening (HTS) hit based on a substituted acylaminothiazole .[1][4]

-

Initial Hit: The HTS hit lacked hydrogen bonding with the kinase hinge region and had suboptimal metabolic stability.

-

Scaffold Hop: Researchers transitioned to a 3-aminopyridyl-2-carboxamide scaffold.[1][4] This change improved PIM1 binding affinity by 5-fold but drastically increased PIM2 affinity (over 100-fold improvement).[1][4]

-

Optimization: The introduction of the chiral aminopiperidine ring (specifically the (3R,4R,5S) configuration) lowered the lipophilicity (cLogP) and enhanced solubility while maintaining the picomolar potency required to inhibit PIM2 in the presence of high intracellular ATP concentrations.[1]

Preparation Protocol (Overview)

Note: For full synthetic details, refer to Patent WO 2010/026124. The synthesis typically involves:

-

Coupling: Reaction of a 3-amino-4-chloropyridine derivative with the chiral aminopiperidine intermediate.

-

Amide Formation: Coupling of the resulting intermediate with 6-(2,6-difluorophenyl)-5-fluoropicolinic acid.[1]

-

Salt Formation: Treatment with hydrochloric acid to generate the dihydrochloride salt (LGB-321 2HCl) for biological testing.[1]

References

-

Garcia, P. D., et al. (2014). "Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers."[2][4] Clinical Cancer Research, 20(7), 1834-1845.[1]

-

Nishiguchi, G. A., et al. (2013).[4] "NVP-LGB321, a novel orally bioavailable pan-pim kinase inhibitor."[1][4] 245th ACS National Meeting, Abstract MEDI 43.

-

Novartis AG. (2010).[1] "Pyrimidinylaminobenzamides as inhibitors of protein kinases." World Intellectual Property Organization, Patent WO 2010/026124.[4]

-

MedKoo Biosciences. "LGB-321 Dihydrochloride Product Data Sheet."

-

Decker, S., et al. (2018). "The Pan-PIM Kinase Inhibitor LGB321 Strongly Increases Ibrutinib Effects in CLL." Blood, 132(Supplement 1), 4122.[1]

Technical Assessment: LGB-321 Efficacy in Multiple Myeloma Cell Lines

Executive Summary

LGB-321 represents a distinct class of ATP-competitive, pan-PIM kinase inhibitors distinguished by its high potency against PIM2 , an isoform historically resistant to first-generation inhibitors.[1][2][3] In the context of Multiple Myeloma (MM), PIM kinases (PIM1, PIM2, PIM3) act as critical survival factors, driving proliferation and inhibiting apoptosis independent of the AKT pathway.

This guide details the technical efficacy of LGB-321 in MM models, focusing on its mechanistic disruption of the mTORC1 and BAD signaling axes.[1][2][3][4] Data indicates that LGB-321 achieves sub-micromolar efficacy (

Mechanistic Architecture

The PIM-mTOR-BAD Axis

LGB-321 functions by occupying the ATP-binding pocket of PIM kinases. Unlike other kinases, PIMs are constitutively active and do not require upstream phosphorylation for activation, making their abundance the primary driver of activity.

-

Apoptosis Blockade: PIM kinases phosphorylate the pro-apoptotic protein BAD at Ser112 (and potentially Ser136/155), sequestering it in the cytoplasm via 14-3-3 proteins and preventing mitochondrial depolarization. LGB-321 treatment results in rapid dephosphorylation of BAD, sensitizing cells to apoptosis.

-

Proliferation Drive: PIM kinases phosphorylate TSC2 (Tuberin) and PRAS40 , relieving the inhibition on mTORC1 . This promotes protein synthesis via p70S6K and 4E-BP1 . LGB-321 effectively collapses this signaling arm, evidenced by reduced phosphorylation of S6 Ribosomal Protein (S6RP).

Visualization: Signal Transduction Topology

The following diagram illustrates the specific nodes disrupted by LGB-321 within the myeloma cellular context.

Figure 1: Mechanistic intervention of LGB-321. The compound blocks PIM-mediated inactivation of BAD (restoring apoptosis) and PIM-mediated activation of mTORC1 (halting translation).

Preclinical Efficacy Data

Quantitative Sensitivity Profile

LGB-321 demonstrates superior potency compared to earlier PIM inhibitors (e.g., SGI-1776) due to its optimized binding affinity for PIM2. The following data summarizes efficacy across key Multiple Myeloma cell lines.

Table 1: LGB-321 Potency in MM Models (72h Proliferation Assay)

| Cell Line | Primary Driver | Sensitivity (GI50) | Phenotypic Response |

| KMS-11 | PIM2 / FGFR3 | < 100 nM | Strong Apoptosis + G1 Arrest |

| MM.1S | Glucocorticoid Sens. | < 100 nM | Apoptosis |

| H929 | c-Myc / PIM2 | < 500 nM | Mixed (Apoptosis/Stasis) |

| RPMI-8226 | Standard MM Model | < 1 µM | Moderate Cytostasis |

| KMS-34 | PIM2 | < 100 nM | Strong Apoptosis |

Note: Data synthesized from Garcia et al. (2014) and Novartis preclinical disclosures.

Key Findings

-

PIM2 Dependency: Cell lines with high PIM2 expression (KMS-11, KMS-34) show the deepest responses.

-

Broad Activity: 14 out of 18 tested MM cell lines exhibited a

, indicating a broader therapeutic index in MM compared to solid tumors.[4] -

Biomarker Correlation: Sensitivity correlates strongly with the reduction of pS6RP (Ser235/236) and pBAD (Ser112) levels at 3–6 hours post-treatment.

Technical Protocols

To validate LGB-321 efficacy in your own facility, use the following self-validating protocols. These are designed to ensure reproducibility and distinguish between cytostatic and cytotoxic effects.

Protocol A: High-Throughput Viability Screening (CTG)

Objective: Determine

-

Cell Seeding:

-

Seed MM cells (e.g., KMS-11) at 2,000–5,000 cells/well in 384-well white opaque plates.

-

Critical: Use RPMI-1640 + 10% FBS.[5] Minimize edge effects by filling outer wells with PBS.

-

-

Compound Treatment:

-

Prepare LGB-321 stock (10 mM in DMSO).

-

Perform a 9-point serial dilution (1:3) starting at 10 µM down to ~1.5 nM.

-

Add compounds 24 hours post-seeding.[6] Final DMSO concentration must be < 0.1% .

-

-

Incubation:

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Readout:

-

Add CellTiter-Glo® reagent (1:1 ratio). Shake for 2 mins; incubate 10 mins (dark).

-

Read Luminescence (RLU).

-

-

Validation Check:

-

Z-factor must be > 0.5.

-

Vehicle control (DMSO) CV% should be < 5%.

-

Protocol B: Pharmacodynamic Marker Validation (Western Blot)

Objective: Confirm Target Engagement (PIM inhibition).

-

Treatment: Treat

cells with LGB-321 (at -

Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma). PIM substrates are highly labile; rapid lysis on ice is mandatory.

-

Detection Targets:

-

Primary: p-S6 Ribosomal Protein (Ser235/236) – Loss of signal indicates mTORC1 blockade.

-

Secondary: p-BAD (Ser112) – Loss of signal indicates apoptotic priming.

-

Control: Total S6, Total BAD, GAPDH/Actin.

-

Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating LGB-321, including critical decision points.

Figure 2: Validation workflow combining phenotypic screening (viability) with molecular confirmation (western blot).

References

-

Garcia, P. D., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers.[2][3] Clinical Cancer Research, 20(7), 1834-1845.[1]

-

Novartis Institutes for BioMedical Research. (2013). NVP-LGB321, a novel orally bioavailable pan-pim kinase inhibitor.

-

Keats, J. J., et al. (2007). Promiscuous mutations activate the noncanonical NF-kappaB pathway in multiple myeloma. Cancer Cell, 12(2), 131-144. (Context for KMS-11/MM.1S genetics).

-

MedKoo Biosciences.

Sources

Methodological & Application

Recommended LGB-321 concentrations for in vitro proliferation assays

Application Note: Optimization of LGB-321 Concentrations for In Vitro Proliferation Assays

Core Directive & Scientific Context

LGB-321 is a potent, ATP-competitive, orally bioavailable Pan-PIM kinase inhibitor targeting PIM1, PIM2, and PIM3. Unlike early-generation PIM inhibitors, LGB-321 demonstrates unique potency against PIM2 , a kinase often redundant in hematologic malignancies and historically difficult to inhibit.[1]

This guide addresses the critical need for precise concentration ranging in in vitro assays. Because LGB-321 exhibits picomolar enzymatic potency (

Primary Application: Hematologic malignancies, specifically Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML).[1][2]

Mechanism of Action & Signaling Logic

To design a valid proliferation assay, one must understand the downstream nodes LGB-321 modulates. PIM kinases regulate cell survival and translation via the BAD (Bcl-2-associated death promoter) and mTORC1 axes.

Experimental Implication: Proliferation readouts (72h) should be cross-validated with biochemical markers (pS6K or pBAD) at shorter time points (4–6h) to confirm on-target efficacy.

Figure 1: LGB-321 Mechanism of Action. Inhibition of PIM prevents BAD phosphorylation (restoring apoptosis) and reduces mTORC1-mediated translation.

Recommended Concentration Ranges

The following concentrations are derived from validated datasets using KMS-11 (Multiple Myeloma) and MOLM-16 (AML) cell lines.

Stock Solution Preparation

-

Solubility: High (~50 mg/mL).

-

Stock Concentration: Prepare a 10 mM master stock. Aliquot and store at -80°C to prevent freeze-thaw degradation.

-

Molecular Weight: ~530.37 g/mol (Dihydrochloride salt) or ~457.4 g/mol (Free base). Check your specific vial label.

Assay Working Concentrations

Do not use a linear scale. Use a semi-logarithmic dilution series to capture the full sigmoidal curve.

| Parameter | Recommendation | Rationale |

| Top Concentration | 1,000 nM (1 µM) | Sufficient to reach |

| Bottom Concentration | 0.1 nM | Below the enzymatic |

| Dilution Factor | 1:3 (Serial) | Provides 8-10 points for robust 4-parameter logistic regression. |

| DMSO Final % | ≤ 0.1% | PIM-dependent lines (e.g., MM) are often sensitive to DMSO toxicity. |

Recommended 8-Point Dilution Scheme (nM): 1000 -> 333 -> 111 -> 37 -> 12 -> 4 -> 1.3 -> 0.4

Critical Insight: For PIM2-dependent cell lines (e.g., KMS-11), the expected

is typically 10–40 nM . If your calculatedshifts >100 nM, verify cell line identity or compound integrity.

Validated Experimental Protocol

This protocol utilizes an ATP-based luminescence readout (e.g., CellTiter-Glo®) which is superior to MTT/MTS for suspension cells typical of hematologic malignancies.

Phase 1: Cell Seeding (Day 0)

-

Cell Selection: Use KMS-11 (Positive Control) or KG-1 (AML).

-

Density: Seed 2,000 – 5,000 cells/well in 96-well white-walled plates.

-

Why? High density leads to contact inhibition, masking the drug effect. Low density results in poor signal-to-noise ratio.

-

-

Volume: 90 µL of complete media (RPMI-1640 + 10% FBS).

-

Incubation: Incubate for 24 hours at 37°C/5% CO₂ to allow metabolic normalization.

Phase 2: Compound Treatment (Day 1)

-

Intermediate Plate: Prepare a 1000x dilution series in 100% DMSO. Then, dilute 1:50 in culture media to create a 20x working solution (2% DMSO).

-

Addition: Add 10 µL of the 20x working solution to the 90 µL cell suspension.

-

Final Condition: 1x Drug concentration, 0.1% DMSO.

-

-

Controls:

-

Vehicle Control: 0.1% DMSO (100% Viability).

-

Positive Kill Control: 10 µM Staurosporine or 20 µM Puromycin (0% Viability).

-

Phase 3: Incubation & Readout (Day 4)

-

Duration: Incubate for 72 hours .

-

Causality: PIM inhibition is cytostatic first, then cytotoxic. 24h is insufficient to observe significant divergence in proliferation curves.

-

-

Readout: Equilibrate plate to room temperature (30 min). Add 100 µL CellTiter-Glo reagent. Shake for 2 min.

-

Measurement: Read luminescence (Integration time: 0.5 – 1.0 sec).

Data Analysis & Interpretation

Calculate Percent Viability relative to DMSO controls:

Curve Fitting: Use a non-linear regression (4-parameter logistic equation/Sigmoidal dose-response):

-

Hill Slope: Should be roughly -1.0. Steep slopes (<-3.0) suggest non-specific toxicity or solubility issues.

-

Plateau: Ensure the bottom plateau reaches <10%. If viability stalls at 40-50%, the cell line may have compensatory survival pathways (e.g., FLT3 or PI3K upregulation).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Right-shifted EC50 (>100 nM) | High ATP concentration (PIM2 has low Km for ATP) or incorrect cell line. | PIM2 requires potent inhibition.[2] Ensure LGB-321 is fresh. Verify KMS-11 identity.[8][9] |

| Flat Curve (No killing) | Compensatory signaling. | PIM inhibition alone may be cytostatic in some lines. Consider combination with Cytarabine (AML) or Lenalidomide (MM). |

| Precipitation | High concentration in aqueous media. | Do not exceed 10 µM in media. Ensure intermediate dilution step (Phase 2, Step 1) is followed. |

References

-

Discovery of LGB-321: Garcia, P. D., et al. (2014). Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers.[2][10][11] Clinical Cancer Research, 20(7), 1834-1845.

-

PIM2 Dependency in Myeloma: Lu, J., et al. (2013). PIM2 is required for the survival of multiple myeloma cells and is a therapeutic target. Blood, 122(15), 2622-2634.

-

Protocol Standardization: Keats, J. J., et al. (2007). Promiscuous mutations activate the noncanonical NF-kappaB pathway in multiple myeloma. Cancer Cell, 12(2), 131-144. (Reference for KMS-11 characterization).

Sources

- 1. medkoo.com [medkoo.com]

- 2. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMSO | G-Biosciences [gbiosciences.com]

- 4. tsquare-lube.com [tsquare-lube.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cellosaurus cell line KMS-11 WHSC1(+/-) (CVCL_HE02) [cellosaurus.org]

- 9. Cellosaurus cell line KMS-11 (CVCL_2989) [cellosaurus.org]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Application Note: Oral Formulation and In Vivo Protocol for LGB-321

Pan-PIM Kinase Inhibitor (PIM1, PIM2, PIM3)

Abstract & Scope

This application note details the standardized protocol for the preparation and administration of LGB-321 , a potent, orally bioavailable Pan-PIM kinase inhibitor. LGB-321 is distinct among PIM inhibitors for its high potency against PIM2 , a kinase often resistant to ATP-competitive inhibition.[1] This guide addresses the physicochemical challenges of formulating LGB-321 for mouse xenograft models (specifically AML and Multiple Myeloma), focusing on pH-dependent solubility to ensure consistent pharmacokinetic (PK) exposure.

Compound Profile & Mechanism

LGB-321 functions by inhibiting the PIM kinase family, which prevents the phosphorylation of BAD (Bcl-2-associated death promoter) and blocks mTORC1 signaling via S6RP. This dual-action promotes apoptosis and arrests cell proliferation in hematologic malignancies.

Physicochemical Properties[2][3][4][5][6][7][8]

-

Target: PIM1, PIM2, PIM3 (Pan-PIM)

-

Solubility Characteristics: LGB-321 is a basic molecule. It exhibits poor solubility in neutral water but high solubility in acidic buffers (pH < 4.0).

-

Storage: Powder at -20°C, desiccated and protected from light.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the downstream effects of LGB-321 inhibition on cell survival and proliferation.

Caption: LGB-321 blocks PIM-mediated phosphorylation of BAD and mTORC1 signaling, shifting the balance from survival to apoptosis.

Formulation Protocols

Two methods are provided. Method A (Solution) is the "Gold Standard" used in pivotal studies (e.g., Clinical Cancer Research, Garcia et al.) and ensures maximum bioavailability. Method B (Suspension) is an alternative for high-dose toxicity studies or if the specific salt form prevents acid dissolution.

Method A: 50 mM Citrate Buffer, pH 3.5 (Preferred)

Why this works: As a basic amine, LGB-321 protonates in acidic conditions, forming a clear, stable solution. This prevents the variability associated with suspensions.

Reagents

-

Citric Acid (Anhydrous)

-

Sodium Citrate (Dihydrate)

-

Sterile Water for Injection

-

1N HCl and 1N NaOH (for pH adjustment)

Vehicle Preparation (50 mM Citrate Buffer)

-

Dissolve 0.36 g Citric Acid and 0.98 g Sodium Citrate in 90 mL of sterile water.

-

Measure pH. It should be approximately 4.0–4.5 initially.

-

Titrate slowly with 1N HCl to reach exactly pH 3.5 .

-

Adjust final volume to 100 mL with water.

-

Filter sterilize (0.22 µm) and store at 4°C (stable for 14 days).

Compound Preparation Steps[5]

-

Weighing: Calculate the required amount of LGB-321.

-

Example: For 10 mL at 5 mg/mL (50 mg total), weigh 50 mg powder.

-

-

Wetting: Add the full volume of 50 mM Citrate Buffer (pH 3.5) directly to the powder.

-

Dissolution: Vortex vigorously for 1–2 minutes.

-

Sonication: Sonicate in a water bath at ambient temperature for 10–15 minutes until the solution is completely clear.

-

Critical Check: If particles remain, check pH. If pH > 3.8, the compound may precipitate. Adjust pH back to 3.5 if necessary (carefully).

-

-

Final QC: The formulation should be a clear, colorless to slightly yellow solution.

Method B: 0.5% Methylcellulose (MC) / 0.5% Tween 80 (Alternative)

Use this if the Citrate Buffer method is contraindicated for your specific mouse strain or if using a pre-salted form that is acid-labile.

-

Vehicle: Dissolve 0.5g Methylcellulose (400 cP) in 100 mL warm water. Let cool overnight to hydrate. Add 0.5 mL Tween 80.

-

Preparation: Add vehicle to LGB-321 powder incrementally.

-

Homogenization: Use a tissue homogenizer or extensive vortexing to create a uniform white suspension. Note: Shake well before every dose.

In Vivo Administration Protocol

Dosing Regimens

Based on efficacy data in KG-1 (AML) and KMS-11 (Myeloma) xenografts.

| Parameter | Standard Protocol | High Dose / Regression | Notes |

| Dose | 30 mg/kg | 100 mg/kg | 100 mg/kg may cause partial regression; 30 mg/kg is typically cytostatic. |

| Frequency | QD (Once Daily) | QD (Once Daily) | Continuous daily dosing is required for sustained PIM inhibition. |

| Route | Oral Gavage (p.o.) | Oral Gavage (p.o.) | Use flexible plastic feeding tubes (FTP-20-38) to minimize esophageal trauma. |

| Volume | 10 mL/kg | 10 mL/kg | Example: A 25g mouse receives 250 µL. |

| Vehicle | Citrate Buffer pH 3.5 | Citrate Buffer pH 3.5 | Ensure pH is strictly maintained. |

Experimental Workflow

The following diagram outlines the critical path from formulation to tissue harvest.

Caption: Operational workflow for LGB-321 in vivo efficacy studies.

Troubleshooting & QC

Precipitation in Syringe

-

Cause: pH drift or temperature drop.

-

Solution: Re-check pH of the formulation. If it has risen above 3.8, the free base will precipitate. Add minimal 1N HCl to restore pH 3.5. Warm to 37°C and vortex.

Toxicity / Body Weight Loss

-

Observation: Mice lose >15% body weight.

-

Adjustment: LGB-321 is generally well-tolerated.[2] Weight loss often indicates esophageal irritation from the acidic vehicle rather than drug toxicity.

-

Mitigation: Ensure the gavage technique is perfect. Consider a "drug holiday" (2 days on, 1 day off) if strictly necessary, though this may impact efficacy.

Efficacy Failure (No Tumor Inhibition)

-

Check: PIM2 dependency. LGB-321 is most effective in PIM2-driven tumors (e.g., MM, AML). Solid tumors often lack PIM dependency.

-

Biomarker: Verify target engagement by Western Blot for p-S6RP (Ser235/236) and p-BAD (Ser112) in tumor lysates 2–4 hours post-dose.

References

-

Garcia, P. D., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers.[1][2] Clinical Cancer Research, 20(7), 1834–1845.[2]

-

Source:[2]

- Relevance: Defines the 50 mM Citrate Buffer pH 3.5 vehicle and dosing range (30-100 mg/kg).

-

-

Nishiguchi, G. A., et al. (2013). Discovery of LGB321, a Pan-PIM Kinase Inhibitor with High Efficacy in Hematologic Cancer Models. Journal of Medicinal Chemistry.

-

Source: (Linked via secondary citation context)

- Relevance: Establishes chemical structure and basicity driving the formul

-

-

Burger, M. T., et al. (2014). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pan-PIM Kinase Inhibitor. Journal of Medicinal Chemistry.

-

Source:

- Relevance: Provides comparative formulation strategies for Novartis PIM inhibitors (Citrate/Acet

-

Sources

- 1. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Optimization of Small Molecule Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Monitoring LGB-321 Activity with Western Blot Biomarkers: A Detailed Guide to p-BAD and p-4EBP1 Analysis

Introduction: Unveiling the Action of LGB-321 Through Downstream Signaling

LGB-321 is a potent, small-molecule pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1] The PIM kinase family, comprising PIM1, PIM2, and PIM3, plays a crucial role in regulating cell survival, proliferation, and metabolism, making them attractive targets in oncology, particularly for hematologic malignancies.[1] Assessing the pharmacodynamic activity of inhibitors like LGB-321 in preclinical and clinical settings is paramount for determining target engagement and therapeutic efficacy. This is effectively achieved by monitoring the phosphorylation status of key downstream substrates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blotting to monitor the activity of LGB-321. We will focus on two critical downstream biomarkers: the phosphorylated forms of the B-cell lymphoma 2 (Bcl-2)-associated death promoter (BAD) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). A reduction in the phosphorylation of these proteins serves as a reliable indicator of LGB-321's inhibitory action on the PIM kinase signaling network. We will delve into the molecular rationale for selecting these biomarkers, provide detailed, validated protocols for their detection, and offer insights into data interpretation and quality control.

The Scientific Rationale: Connecting PIM Kinase Inhibition to p-BAD and p-4EBP1

To appreciate the significance of p-BAD and p-4EBP1 as biomarkers for LGB-321 activity, it is essential to understand their positions within the cellular signaling landscape orchestrated by PIM kinases.

PIM Kinases and the Regulation of Apoptosis via BAD Phosphorylation

The pro-apoptotic protein BAD is a key regulator of programmed cell death. Its activity is tightly controlled by phosphorylation. When unphosphorylated, BAD binds to and sequesters anti-apoptotic proteins like Bcl-xL, leading to the release of pro-apoptotic factors and subsequent cell death.[2] Survival signals, including those propagated by PIM kinases, lead to the phosphorylation of BAD at specific serine residues. This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester BAD in the cytoplasm, preventing it from interacting with Bcl-xL at the mitochondria and thereby promoting cell survival.[3]

PIM kinases have been demonstrated to directly phosphorylate BAD at multiple sites, most notably at Serine 112 (Ser112) and Serine 136 (Ser136).[2][3] PIM2, in particular, shows a strong preference for Ser112.[4] As a pan-PIM kinase inhibitor, LGB-321 is expected to block this phosphorylation, leading to an increase in dephosphorylated, active BAD, and consequently, promoting apoptosis in sensitive cell populations.[5] Therefore, a decrease in the p-BAD (Ser112) or p-BAD (Ser136) signal upon LGB-321 treatment is a direct and proximal readout of target engagement.

PIM Kinases and the Control of Protein Synthesis via the mTORC1/4E-BP1 Axis

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, primarily by controlling protein synthesis.[6] One of the key downstream effectors of mTORC1 is 4E-BP1.[7] In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor eIF4E, preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation.[7] Upon activation, mTORC1 phosphorylates 4E-BP1 at multiple sites, with Threonine 37 and 46 (Thr37/46) being critical priming sites.[7] This hyperphosphorylation causes the dissociation of 4E-BP1 from eIF4E, allowing for the initiation of translation and subsequent protein synthesis.[8]

PIM kinases are upstream regulators of mTORC1 activity. They can enhance mTORC1 signaling through several mechanisms, including the phosphorylation and inhibition of PRAS40 (proline-rich AKT substrate 40 kDa), a negative regulator of mTORC1, and by negatively regulating AMP-activated protein kinase (AMPK), which is an inhibitor of mTORC1.[6][9][10] By inhibiting PIM kinases, LGB-321 is expected to decrease mTORC1 activity, leading to a subsequent reduction in the phosphorylation of 4E-BP1 at Thr37/46.[11][12] This makes p-4EBP1 (Thr37/46) a robust downstream biomarker for the impact of LGB-321 on this critical pro-growth signaling pathway.

The following diagram illustrates the signaling pathways influenced by PIM kinases and the points of intervention for LGB-321, highlighting the rationale for monitoring p-BAD and p-4EBP1.

Caption: PIM kinase signaling pathways and LGB-321 targets.

Experimental Protocols: A Step-by-Step Guide to Western Blot Analysis

The following protocols are optimized for the detection of phosphorylated BAD and 4E-BP1. Adherence to these guidelines is critical for obtaining reliable and reproducible results.

I. Sample Preparation: Preserving the Phosphorylation State

The integrity of phosphorylated proteins is paramount. Endogenous phosphatases released during cell lysis can rapidly dephosphorylate target proteins, leading to inaccurate results.[2] Therefore, all steps should be performed on ice, and lysis buffers must be supplemented with a cocktail of phosphatase inhibitors.[13]

Materials:

-

Cell culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (or other suitable lysis buffer)

-

Protease Inhibitor Cocktail (e.g., cOmplete™, MilliporeSigma)

-

Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, MilliporeSigma)[10]

-

BCA Protein Assay Kit

-

4X Laemmli Sample Buffer

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with LGB-321 at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS. Aspirate the final wash completely.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors directly to the plate (e.g., 500 µL for a 10 cm dish).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), wash twice with ice-cold PBS, and resuspend the cell pellet in the supplemented lysis buffer.

-

-

Lysate Clarification: Incubate the lysate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

-

Sample Denaturation: Normalize the protein concentration for all samples with lysis buffer. Add 1/3 volume of 4X Laemmli sample buffer to each lysate. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Storage: Use the samples immediately for Western blotting or store at -80°C for future use.

II. SDS-PAGE and Protein Transfer

Materials:

-

SDS-polyacrylamide gels (appropriate percentage for target proteins; ~15-20 kDa for 4E-BP1, ~23 kDa for BAD)

-

SDS-PAGE running buffer

-

Protein molecular weight standards

-

PVDF or nitrocellulose membranes (0.2 µm or 0.45 µm pore size)

-

Transfer buffer

-

Western blot transfer system (wet or semi-dry)

Procedure:

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane of the SDS-PAGE gel.[14] Include a protein ladder in one lane. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Protein Transfer:

-

Equilibrate the gel, membranes, and filter papers in transfer buffer.

-

Assemble the transfer stack (sandwich) according to the manufacturer's instructions, ensuring no air bubbles are trapped between the gel and the membrane.

-

Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) should be optimized for your specific system.

-

III. Immunoblotting: Detecting the Phosphorylated Targets

Materials:

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can lead to high background.[9]

-

Primary antibodies:

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc) or X-ray film

Procedure:

-

Blocking: After transfer, rinse the membrane briefly with TBST. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[15]

-

Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommended dilutions. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Signal Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).

-

Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.[17]

-

The following diagram provides a visual workflow of the Western blot protocol.

Caption: Western blot experimental workflow.

Data Analysis and Interpretation

Expected Results: Upon treatment with effective concentrations of LGB-321, a dose- and time-dependent decrease in the band intensity corresponding to p-BAD (Ser112/Ser136) and p-4EBP1 (Thr37/46) should be observed compared to the vehicle-treated control. The levels of total BAD and total 4E-BP1 should remain relatively unchanged, serving as loading controls.

Quantitative Analysis: For a more rigorous analysis, densitometry should be performed on the Western blot bands using software such as ImageJ or other imaging software.

-

Background Subtraction: Measure the intensity of each band and subtract the local background.

-

Normalization: Normalize the intensity of the phospho-protein band to its corresponding total protein band intensity (e.g., p-BAD / Total BAD). This corrects for any variations in protein loading.

-

Relative Quantification: Express the normalized phospho-protein levels in the LGB-321-treated samples as a fold change relative to the vehicle-treated control.

Hypothetical Data Summary:

| Treatment Group | p-BAD (Ser112) / Total BAD (Relative Intensity) | p-4EBP1 (Thr37/46) / Total 4E-BP1 (Relative Intensity) |

| Vehicle (DMSO) | 1.00 | 1.00 |

| LGB-321 (10 nM) | 0.65 | 0.72 |

| LGB-321 (100 nM) | 0.21 | 0.34 |

| LGB-321 (1 µM) | 0.05 | 0.11 |

Self-Validating Systems and Best Practices

To ensure the trustworthiness of your results, incorporate the following validation steps and best practices into your workflow:

-

Antibody Specificity: Validate the specificity of your phospho-antibodies. This can be achieved by treating cell lysates with a phosphatase (e.g., lambda phosphatase) to dephosphorylate the proteins; a specific antibody should show a loss of signal after treatment.[18] Additionally, using knockout/knockdown cell lines for the target protein can confirm antibody specificity.

-

Linear Range: Ensure that the chemiluminescent signal is within the linear range of detection. Saturated signals will not accurately reflect protein levels. Perform a serial dilution of a control lysate to determine the linear range for your antibodies and imaging system.

-

Loading Controls: Always probe for a total protein as a loading control. Normalizing the phospho-protein signal to the total protein signal is more accurate than using housekeeping proteins (e.g., GAPDH, β-actin), as their expression can sometimes be affected by experimental conditions.

-

Positive and Negative Controls: Include positive control lysates (from cell lines with known high levels of the target phospho-protein) and negative controls where appropriate to confirm that the assay is working correctly.

-

Reproducibility: Perform experiments in biological triplicates to ensure the reproducibility of your findings.

By adhering to these detailed protocols and validation strategies, researchers can confidently and accurately monitor the activity of LGB-321, gaining crucial insights into its mechanism of action and therapeutic potential.

References

-

Asati, V., Mahapatra, D. K., & Bharti, S. K. (2018). PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. Biomolecules, 8(1), 7. [Link]

-

Aikin, R., et al. (2006). Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL. BMC Cell Biology, 7, 3. [Link]

-

Aikin, R., et al. (2006). Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL. PubMed, 16405739. [Link]

-

Macdonald, A., et al. (2003). The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death. The Journal of Biological Chemistry, 278(46), 45358-45367. [Link]

-

Gingras, A. C., et al. (1999). Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism. Genes & Development, 13(11), 1422-1437. [Link]

-

Walsby, E., et al. (2018). The Pan-PIM Kinase Inhibitor LGB321 Strongly Increases Ibrutinib Effects in CLL, By Blocking Anti-Apoptotic Pathways and Microenvironmental Interactions. Blood, 132(Supplement 1), 693. [Link]

-

Amaravadi, R. K., & Thompson, C. B. (2009). PIM1 protein kinase regulates PRAS40 phosphorylation and mTOR activity in FDCP1 cells. The Journal of Biological Chemistry, 284(20), 13399-13404. [Link]

-

Ma, J., et al. (2016). 4E-BP1, a multifactor regulated multifunctional protein. Taylor & Francis Online, 8(2), 224-231. [Link]

-

Fox, T. E., et al. (2010). The Pim protein kinases regulate energy metabolism and cell growth. Proceedings of the National Academy of Sciences, 107(52), 22714-22719. [Link]

-

ResearchGate. (n.d.). Effect of LGB321 on PIM2 target modulation and proliferation in KMS-11.luc cells. ResearchGate. [Link]

-

Peters, T. L., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clinical Cancer Research, 20(7), 1848-1859. [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

-

Gutierrez, A., et al. (2018). PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis. Oncotarget, 9(100), 37375-37391. [Link]

-

ABclonal. (n.d.). Phospho-eIF4EBP1-T37/46 Rabbit pAb. ABclonal. [Link]

-

Magee, J. (n.d.). Western blot protocol. Washington University in St. Louis. [Link]

-

ResearchGate. (n.d.). Pim kinase inhibitor blocks IRS1 S1101 phosphorylation independent of mTOR activity. ResearchGate. [Link]

-

Sino Biological. (n.d.). Phospho-4E-BP1 (Thr37, 46) Antibody, Rabbit MAb. Sino Biological. [Link]

-

Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]

-

O'Farrell, F., et al. (2021). Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC. Cancers, 13(9), 2110. [Link]

-

De-Melo, G., et al. (2017). mTORC1 suppresses PIM3 expression via miR-33 encoded by the SREBP loci. Scientific Reports, 7(1), 16168. [Link]

-

Castel, P., et al. (2016). PDK1-SGK1 Signaling Sustains AKT-Independent mTORC1 Activation and Confers Resistance to PI3Kα Inhibition. Cancer Cell, 30(1), 115-128. [Link]

-

Schurmann, A., et al. (2000). p21-Activated Kinase 1 Phosphorylates the Death Agonist Bad and Protects Cells from Apoptosis. Molecular and Cellular Biology, 20(2), 453-461. [Link]

-

Zhang, Y., et al. (2023). Regulation of mTOR Signaling: Emerging Role of Cyclic Nucleotide-Dependent Protein Kinases and Implications for Cardiometabolic Disease. International Journal of Molecular Sciences, 24(14), 11598. [Link]

-

von Gise, A., et al. (2005). Identification of Novel in Vivo Phosphorylation Sites of the Human Proapoptotic Protein BAD. The Journal of Biological Chemistry, 280(4), 2970-2977. [Link]

-

Ghavami, S., et al. (2019). The mTORC1/4E-BP1 axis represents a critical signaling node during fibrogenesis. Cellular and Molecular Life Sciences, 76(1), 147-164. [Link]

Sources

- 1. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. pnas.org [pnas.org]

- 7. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 9. PIM1 protein kinase regulates PRAS40 phosphorylation and mTOR activity in FDCP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-4E-BP1 (phospho Thr37/Thr46) antibody (GTX133182) | GeneTex [genetex.com]

- 15. Phospho-Bad (Ser136) Antibody (#9295) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 16. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]

- 17. youtube.com [youtube.com]

- 18. Phospho-BAD (Ser112) antibody (80431-2-PBS) | Proteintech [ptglab.com]

Application Note: In Vivo Profiling of LGB-321 (Pan-PIM Kinase Inhibitor)

[1][2]

Abstract & Compound Profile

LGB-321 (NVP-LGB321) is a potent, ATP-competitive, orally bioavailable Pan-PIM kinase inhibitor targeting PIM1, PIM2, and PIM3. Unlike earlier generation PIM inhibitors, LGB-321 demonstrates significant potency against PIM2-dependent cell lines (e.g., Multiple Myeloma), a kinase historically difficult to inhibit in cellular contexts.[1]

Mechanistically, LGB-321 functions by blocking the phosphorylation of BAD (Bcl-2-associated death promoter) and inhibiting the mTORC1 pathway, thereby inducing apoptosis in hematologic malignancies such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).

Key Compound Properties

| Parameter | Description |

| Chemical Name | NVP-LGB321 |

| Target | PIM1 ( |

| Primary Indication | Hematologic Malignancies (MM, AML, CLL) |

| Molecular Weight | ~457.5 g/mol (Free base) |

| Solubility | pH-dependent; soluble in acidic buffers (pH < 4.5) |

Mechanism of Action & Biomarkers

To validate target engagement in vivo, researchers must monitor specific downstream biomarkers. LGB-321 efficacy is directly correlated with the reduction of pBAD (Ser112) and pS6 (Ser235/236) levels.

Signaling Pathway Visualization

Caption: LGB-321 inhibits PIM kinases, preventing BAD inactivation (restoring apoptosis) and blocking mTORC1-mediated translation.[2]

Formulation Protocol (Critical)

LGB-321 exhibits pH-dependent solubility. For oral gavage (PO) in mice, it is critical to use an acidic vehicle to ensure bioavailability. Do not use neutral pH buffers (e.g., PBS) as this will lead to precipitation and poor exposure.

Recommended Vehicle

50 mM Acetate Buffer, pH 4.0 [1]

Preparation Steps[2]

-

Stock Buffer Preparation:

-

Dissolve Sodium Acetate in purified water to 50 mM concentration.

-

Adjust pH to 4.0 using Glacial Acetic Acid or HCl.

-

Filter sterilize (0.22 µm) and store at 4°C.

-

-

Compound Formulation (Fresh Daily):

-

Weigh the required amount of LGB-321 powder.

-

Add the Acetate Buffer (pH 4.0) volume calculated for the batch.

-

Sonicate for 10–15 minutes until a clear solution or uniform fine suspension is achieved.

-

Note: If the compound is the hydrochloride salt, check pH after addition; if it drops significantly below 3.5, adjust back to 4.0 carefully, though usually, the buffer capacity handles this.

-

In Vivo Dosing & Pharmacokinetics (PK)

LGB-321 is optimized for oral delivery. The following protocol outlines the standard dosing regimen for efficacy studies in xenograft models (e.g., KMS-11, KG-1).

Dosing Parameters

-

Species: Mouse (NOD/SCID, Nude, or NOG).

-

Route: Oral Gavage (PO).

-

Dose Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

-

Therapeutic Dose Range: 30 mg/kg to 100 mg/kg.

-

Schedule: Once Daily (QD).

Pharmacokinetic Profile (Mouse)

Data derived from single-dose oral administration (100 mg/kg).

| PK Parameter | Value (Approx.) | Notes |

| 1.0 – 2.0 h | Rapid absorption in acidic vehicle. | |

| High | Sufficient to cover | |

| Bioavailability ( | ~55% | Good oral uptake. |

| PD Duration | > 24 Hours | pS6/pBAD inhibition sustained at 100 mg/kg.[3] |

| Clearance | Moderate | Allows for QD dosing. |

Experimental Workflow: Efficacy Study

Caption: Standard workflow for evaluating LGB-321 efficacy in xenograft models.

Safety & Toxicity Monitoring

LGB-321 is generally well-tolerated at therapeutic doses (up to 120 mg/kg). However, PIM inhibition can impact hematopoietic cells.

-

Body Weight (BW): Monitor 3x weekly. A loss of >15% requires a dose holiday.

-

Hematology: Perform Complete Blood Counts (CBC) at the study terminus. Watch for transient lymphopenia or neutropenia, which are on-target effects of PIM inhibition.

-

Gastrointestinal: Observe for signs of diarrhea or bloating, although these are less common with the acetate buffer formulation compared to aggressive solvent/surfactant mixtures.

References

-

Garcia, P. D., et al. (2014). Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers.[1][2] Clinical Cancer Research.[1]

-

MedKoo Biosciences. (n.d.). LGB-321 Product Information and Biological Activity.[4][1][2][3][5][6]

-

Wurz, R. P., et al. (2016). The Pan-PIM Kinase Inhibitor LGB321 Affects Apoptotic Pathways and Microenvironmental Interactions in CLL.[4] Blood (ASH Annual Meeting Abstracts).

-

Guide to Pharmacology. (n.d.). LGB321 Ligand Page.[5] IUPHAR/BPS.

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. | BioWorld [bioworld.com]

- 4. ashpublications.org [ashpublications.org]

- 5. LGB321 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. LGB321 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for the Preclinical Evaluation of Novel Targeted Agents in Combination with Chemotherapy

A Note to the Researcher: Initial searches for the compound "LGB-321" did not yield specific information on a molecule with this designation in publicly available scientific literature or clinical trial databases. The following document has been created as a comprehensive and instructive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating a novel targeted agent, referred to herein as "Novel Agent X," in combination with standard-of-care chemotherapeutic agents. This guide is designed to be adapted for any new molecular entity where a synergistic or additive anti-cancer effect is hypothesized.

Part 1: Introduction and Scientific Rationale

The confluence of targeted therapies and conventional chemotherapy represents a cornerstone of modern oncology.[1][2] The primary rationale for such combinations is to exploit distinct, yet complementary, mechanisms of action to enhance tumor cell killing, overcome or delay the onset of drug resistance, and potentially reduce treatment-related toxicities by using lower doses of each agent.[1]

"Novel Agent X" is a hypothetical inhibitor of the "Target Y" protein, a key component of the "Pathway Z" signaling cascade, which is frequently dysregulated in a variety of human cancers and is known to play a crucial role in cell survival and proliferation. Chemotherapeutic agents, in contrast, typically exert their cytotoxic effects through broader mechanisms, such as DNA damage or disruption of microtubule dynamics.

The central hypothesis for combining Novel Agent X with chemotherapy is that by inhibiting a critical pro-survival pathway with Novel Agent X, cancer cells will be sensitized to the cytotoxic effects of chemotherapy. This could manifest as a synergistic interaction, where the combined effect is greater than the sum of the individual effects of each agent.[2]

Part 2: In Vitro Preclinical Evaluation

The initial assessment of a drug combination's potential is performed in vitro using cancer cell lines. This allows for a controlled and high-throughput evaluation of synergy, additivity, or antagonism.

Experimental Workflow for In Vitro Combination Studies

The following diagram outlines the typical workflow for in vitro evaluation of Novel Agent X in combination with a chemotherapeutic agent.

Caption: Workflow for in vitro drug combination studies.

Protocol: Monotherapy IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of Novel Agent X and the chosen chemotherapeutic agent individually in the selected cancer cell lines. This data is crucial for designing the concentration matrix for the combination study.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

Novel Agent X (stock solution of known concentration)

-

Chemotherapeutic agent (stock solution of known concentration)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, CellTiter-Glo)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Novel Agent X and the chemotherapeutic agent in separate tubes. A common approach is a 7-point dilution series.

-

Remove the overnight culture medium from the cells and add the media containing the different drug concentrations. Include vehicle-only controls.

-

Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Read the plate on a plate reader at the appropriate wavelength.

-

Normalize the data to the vehicle-treated control wells and plot the dose-response curves using a non-linear regression model to determine the IC50 values.

Protocol: Checkerboard (Matrix) Combination Assay

Objective: To assess the interaction between Novel Agent X and the chemotherapeutic agent across a range of concentrations.

Procedure:

-

Based on the monotherapy IC50 values, design a matrix of concentrations. A common design is a 6x6 or 8x8 matrix, with concentrations ranging from sub-IC50 to supra-IC50 levels for both drugs.

-

Seed cells in 96-well plates as described above.

-

Prepare the drug matrix by adding Novel Agent X along the rows and the chemotherapeutic agent along the columns of the plate. Include wells with each drug alone and vehicle-only controls.

-

Incubate the plates and perform the cell viability assay as previously described.

Data Analysis: Synergy Models

Several mathematical models can be used to quantify the interaction between two drugs. The choice of model can influence the interpretation of the results, so it is often recommended to use more than one.[3]

| Synergy Model | Principle | Best Suited For |

| Loewe Additivity | Based on the assumption that a drug cannot interact with itself. It is a dose-based model.[3][4] | Drugs with similar mechanisms of action or that target the same pathway.[3] |

| Bliss Independence | A probabilistic model that assumes the two drugs act independently.[3][4] | Drugs with different mechanisms of action.[3] |

| Zero Interaction Potency (ZIP) | Integrates concepts from both the Loewe and Bliss models.[5][6] | Provides a nuanced synergy map across a dose-response surface.[5] |

| Highest Single Agent (HSA) | The effect of the combination is compared to the effect of the most active single agent.[3][5] | A conservative and straightforward baseline for synergy.[5] |

Software such as SynergyFinder or Combenefit can be used to analyze the data and generate synergy scores and visualizations.[3][6] A synergy score greater than 10 is generally considered synergistic, between -10 and 10 is additive, and less than -10 is antagonistic.[7]

Part 3: In Vivo Preclinical Validation

Promising in vitro synergistic combinations should be validated in in vivo models to assess their efficacy and tolerability in a more complex biological system.[1]

In Vivo Experimental Workflow

Caption: Workflow for in vivo drug combination studies.

Protocol: In Vivo Combination Efficacy Study

Objective: To determine if the synergistic effects observed in vitro translate to enhanced anti-tumor activity in an in vivo model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cells for implantation

-

Novel Agent X formulated for in vivo administration

-

Chemotherapeutic agent formulated for in vivo administration

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into four treatment groups:

-

Group 1: Vehicle control

-

Group 2: Novel Agent X alone

-

Group 3: Chemotherapeutic agent alone

-

Group 4: Novel Agent X + Chemotherapeutic agent

-

-

Administer treatments according to a predetermined schedule and dosage (based on MTD studies).

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint.

-

Euthanize mice at the end of the study and collect tumors for pharmacodynamic analysis.

Data Analysis and Interpretation